Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate
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Overview
Description
Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate is a chemical compound with the molecular formula C12H10N2NaO2S and a molecular weight of 269.27 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate typically involves the reaction of naphthalene-2-sulfonamide with cyanomethyl sodium under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The cyanomethyl group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Sodium N-(cyanomethyl)benzenesulphonamidate
- Sodium N-(cyanomethyl)toluenesulphonamidate
- Sodium N-(cyanomethyl)anthracenesulphonamidate
Uniqueness
Sodium N-(cyanomethyl)naphthalene-2-sulphonamidate is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
80866-78-0 |
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Molecular Formula |
C12H10N2NaO2S |
Molecular Weight |
269.28 g/mol |
InChI |
InChI=1S/C12H10N2O2S.Na/c13-7-8-14-17(15,16)12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,14H,8H2; |
InChI Key |
YWXSTNBYIDDXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC#N.[Na] |
Origin of Product |
United States |
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